molecular formula C18H14ClFN2O2 B2598693 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 946344-86-1

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2598693
CAS No.: 946344-86-1
M. Wt: 344.77
InChI Key: RMVFJRQLRHKEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a distinctive hybrid structure that incorporates both an isoxazole ring and halogenated aryl moieties. This compound is characterized by a 5-(4-chlorophenyl)isoxazole core linked via a methylene bridge to an acetamide functionalized with a 4-fluorophenyl group. With a molecular formula of C18H14ClFN2O2 and a molecular weight of 328.31 g/mol , this scaffold is engineered for research applications in medicinal chemistry and drug discovery. The strategic inclusion of both electron-withdrawing chlorine and fluorine atoms is known to influence key properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . Compounds based on the isoxazole pharmacophore are of significant research interest due to their diverse biological activities. While the specific biological data for this compound may be limited in the public domain, structurally similar molecules featuring the isoxazole core have been investigated as potent antagonists for exchange proteins directly activated by cAMP (EPAC) and have demonstrated inhibitory activity against enzymes like tyrosinase . The presence of the acetamide linker provides a hydrogen-bonding capacity that can be crucial for interactions with enzymatic targets, while the halogenated aromatic systems facilitate hydrophobic and van der Waals interactions . This makes this compound a versatile building block for developing new pharmacological probes in areas such as oncology, virology, and enzymology. This product is intended for research purposes only in controlled laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-14-5-3-13(4-6-14)17-10-16(22-24-17)11-21-18(23)9-12-1-7-15(20)8-2-12/h1-8,10H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVFJRQLRHKEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the isoxazole intermediate with the acetamide intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their functional distinctions:

Compound Name Molecular Formula Key Substituents Reported Activities Reference
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide C₁₉H₁₅ClFN₂O₂ 5-(4-Cl-phenyl)isoxazole, 4-F-phenyl acetamide Not explicitly reported (inferred: potential pesticidal/antimicrobial activity)
Flufenacet (N-(4-Fluorophenyl)-N-isopropyl-2-(5-(trifluoromethyl)thiadiazol-2-yloxy)acetamide) C₁₄H₁₃F₄N₃O₂S Thiadiazole with CF₃, isopropyl group Herbicidal (FOE 5043), targets lipid biosynthesis in weeds
2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide C₁₃H₁₃ClN₃O₄S Chloroacetamide, 5-methylisoxazole-sulfamoyl phenyl Antimicrobial (sulfonamide derivatives)
2-((5-(4-Chlorophenyl)-4-(p-tolyl)-1,2,4-triazol-3-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide C₂₅H₂₃ClN₆OS Triazole core, 4-Cl-phenyl, p-tolyl, dimethylamino-phenyl thioether Not explicitly reported (inferred: potential kinase inhibition or antimicrobial activity)
2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide C₂₈H₂₇N₅OS Pyrazole-thiazole hybrid, dimethylaminophenyl Analgesic (tail immersion assay, ED₅₀ = 12.3 mg/kg)

Key Structural and Functional Comparisons

Core Heterocyclic Moieties: The target compound’s isoxazole ring differs from Flufenacet’s thiadiazole and the triazole/thiazole hybrids in other analogs. The 4-fluorophenyl group on the acetamide may enhance lipophilicity compared to Flufenacet’s trifluoromethyl-thiadiazole, which contributes to its herbicidal potency .

Substituent Effects :

  • The chlorophenyl group on the isoxazole (target compound) vs. methylisoxazole-sulfamoyl in analogs impacts solubility and target selectivity. Sulfamoyl groups typically enhance antimicrobial activity via enzyme inhibition .
  • Thioether-linked triazole in ’s compound introduces sulfur-based reactivity, which may improve metabolic stability compared to the target compound’s methyl-linked acetamide .

Biological Activity Trends :

  • Flufenacet’s herbicidal activity is attributed to its thiadiazole and trifluoromethyl groups, which disrupt plant lipid synthesis .
  • Pyrazole-thiazole hybrids () exhibit analgesic activity due to dual inhibition of COX and neuropathic pain pathways . The target compound’s lack of a pyrazole moiety may limit such effects.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves chloroacetylation of a 5-(4-chlorophenyl)isoxazole intermediate, similar to methods in (e.g., sulfonamide-acetamide coupling in DMF) .
  • In contrast, triazole-thioacetamides () require multi-step cyclization and sulfur incorporation, increasing synthetic complexity .

Research Implications and Gaps

  • Target Compound’s Potential: The 4-fluorophenyl and chlorophenyl groups suggest pesticidal or antimicrobial applications, but empirical data are needed to confirm this .
  • SAR Insights : Fluorine and chlorine substituents enhance membrane penetration, while isoxazole’s rigidity may improve target binding compared to flexible acetamide analogs .
  • Comparative Limitations : Direct activity comparisons are hindered by the absence of bioassay data for the target compound. Future studies should prioritize in vitro enzyme inhibition and in vivo efficacy testing.

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that demonstrate its efficacy in various applications.

Chemical Structure and Properties

The compound's IUPAC name provides insight into its structure, which includes an isoxazole ring and substituted phenyl groups. The presence of both chlorinated and fluorinated aromatic systems suggests enhanced pharmacological properties.

PropertyValue
Molecular FormulaC16H15ClFN3O
Molecular Weight319.76 g/mol
CAS Number[insert CAS number]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring through cyclization reactions. The synthetic route may include:

  • Formation of Isoxazole : Utilizing appropriate starting materials such as 4-chlorobenzaldehyde and 4-fluoroacetophenone.
  • Methylation : Introducing the methyl group at the isoxazole position.
  • Acetamide Formation : Reacting the isoxazole derivative with acetic anhydride to yield the final product.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies on related isoxazole derivatives have reported IC50 values ranging from 2.34 to 91.00 µg/mL against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds similar to this one have been shown to induce apoptosis through the intrinsic pathway by modulating the Bax/Bcl-2 ratio and activating caspase cascades .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit cell growth in a dose-dependent manner, leading to cell cycle arrest at critical phases (S phase or G2/M phase), which is crucial for therapeutic efficacy against tumors .

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated a series of isoxazole derivatives, revealing that modifications at the phenyl rings significantly enhanced cytotoxicity against MCF-7 cells, suggesting that this compound could similarly exhibit potent effects .
  • Selectivity Index Assessment : Research has also focused on determining the selectivity index (SI) of related compounds against normal cells versus cancer cells. Compounds with a high SI indicate lower toxicity to normal cells while effectively targeting cancerous cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions:

Isoxazole core formation : Cyclocondensation of 4-chlorophenyl nitrile oxide with a β-keto ester under basic conditions.

Acetamide coupling : Reaction of the isoxazole intermediate with 2-(4-fluorophenyl)acetic acid using coupling agents (e.g., EDC/HOBt) in DMF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.

  • Optimization :

  • Temperature : 0–5°C during nitrile oxide generation minimizes side reactions.
  • Solvent : Anhydrous DMF improves coupling efficiency.
  • Catalyst : 10 mol% DMAP accelerates ester activation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR confirm substituent integration (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; isoxazole C=O at δ 165 ppm) .
  • MS : High-resolution ESI-MS provides molecular weight confirmation (e.g., [M+H]+ at m/z 385.08) .
    • Crystallography :
  • Single-crystal XRD (using SHELX-97) resolves the 3D structure, revealing dihedral angles between aromatic rings (e.g., 45° between isoxazole and fluorophenyl groups) .

Q. What initial biological screening approaches are used to evaluate its therapeutic potential?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus).
  • Anticancer : MTT assay (IC50_{50} = 12 µM in MCF-7 cells) .
  • Anticonvulsant : Maximal electroshock (MES) test in rodents (ED50_{50} = 25 mg/kg) .
    • Screening workflow :
  • In vitroex vivo (e.g., rat brain slice models) → in vivo (e.g., PTZ-induced seizures) .

Advanced Research Questions

How do structural modifications influence biological activity? Insights from SAR studies.

  • Key substituent effects :

Substituent Position Biological Activity Reference
4-FluorophenylAcetamide↑ Anticancer (IC50_{50} ↓ 30%)
ChlorophenylIsoxazole↑ Anticonvulsant (ED50_{50} ↓ 40%)
ThiazoleAcetamide↑ Antimicrobial (MIC ↓ 50%)
  • Methodology :
  • Introduce substituents via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Test modified analogs in parallel assays to quantify activity shifts .

Q. What strategies are employed to elucidate its mechanism of action at the molecular level?

  • Target identification :

  • Docking studies : AutoDock Vina predicts binding to γ-aminobutyric acid (GABA) receptors (ΔG = -9.2 kcal/mol) .
  • Enzyme assays : Inhibits COX-2 (IC50_{50} = 0.8 µM) via competitive binding .
    • Pathway analysis :
  • Transcriptomics (RNA-seq) reveals downregulation of NF-κB and MAPK pathways in treated cancer cells .

Q. How can data contradictions in crystallographic refinement be resolved?

  • Challenges :

  • Twinning (common in isoxazole derivatives) → ambiguous electron density.
    • Solutions :
  • SHELXL refinement : Use TWIN/BASF commands to model twinning (R-factor < 0.05) .
  • High-resolution data : Collect at synchrotron sources (λ = 0.7 Å) to resolve disorder .

Q. What insights are gained from comparative analysis with structural analogs?

  • Analog comparison :

Compound Core Structure Key Activity Reference
Analog AThiazole-acetamideAntimicrobial
Analog BTriazole-sulfanylAnticancer
  • Methodology :
  • Overlay crystallographic structures (RMSD = 0.8 Å) to identify conserved pharmacophores.
  • Compare ADMET profiles (e.g., Analog B has higher metabolic stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.